molecular formula C9H11NO3S B11726770 (E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine

(E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine

Cat. No.: B11726770
M. Wt: 213.26 g/mol
InChI Key: FGMYBKVSGPOVTM-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine is an organic compound characterized by the presence of a benzenesulfonyl group attached to a propan-2-ylidene moiety, which is further linked to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine typically involves the reaction of benzenesulfonyl chloride with propan-2-ylidenehydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzene sulfonamide: Shares the benzenesulfonyl group but differs in the attached functional groups.

    Propan-2-ylidenehydroxylamine: Similar in structure but lacks the benzenesulfonyl group.

Uniqueness

(E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine is unique due to the combination of the benzenesulfonyl and propan-2-ylidenehydroxylamine moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

(NZ)-N-[1-(benzenesulfonyl)propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C9H11NO3S/c1-8(10-11)7-14(12,13)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8-

InChI Key

FGMYBKVSGPOVTM-NTMALXAHSA-N

Isomeric SMILES

C/C(=N/O)/CS(=O)(=O)C1=CC=CC=C1

Canonical SMILES

CC(=NO)CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.